1,8-Dichloro-9,10-diphenylanthracene
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Overview
Description
1,8-Dichloro-9,10-diphenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 8 positions and two phenyl groups at the 9 and 10 positions of the anthracene core. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,8-dichloroanthracene as a starting material, which is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 1,8-Dichloro-9,10-diphenylanthracene typically involves large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-9,10-diphenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Photochemical Reactions: Due to its photophysical properties, it can undergo reactions upon exposure to light.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracenes, while oxidation and reduction can lead to different anthracene derivatives .
Scientific Research Applications
1,8-Dichloro-9,10-diphenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in studies involving fluorescence and photophysical properties.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which 1,8-Dichloro-9,10-diphenylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to various photophysical processes such as fluorescence and phosphorescence. These processes are mediated by the molecular structure and the presence of substituents, which influence the energy levels and transition states .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Lacks the chlorine substituents, resulting in different photophysical properties.
1,8-Dichloroanthracene: Does not have the phenyl groups, affecting its chemical reactivity and applications.
9,10-Dimethylanthracene: Substituted with methyl groups instead of phenyl, leading to variations in its photophysical behavior
Uniqueness
1,8-Dichloro-9,10-diphenylanthracene is unique due to the combination of chlorine and phenyl substituents, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical stability .
Biological Activity
1,8-Dichloro-9,10-diphenylanthracene (DCDPA) is a polycyclic aromatic hydrocarbon (PAH) notable for its unique optical properties and potential applications in various fields, including organic electronics and biological research. This compound features two phenyl groups attached to the anthracene core, with chlorine substituents at the 1 and 8 positions, which influence its electronic and photophysical characteristics.
- Chemical Formula : C₁₈H₁₂Cl₂
- Molecular Weight : 307.19 g/mol
- Appearance : Solid crystalline form
Synthesis
DCDPA is typically synthesized through cross-coupling reactions involving 9,10-dihalogenoanthracenes and phenyl compounds using metal catalysts like palladium or nickel. This method allows for high yields and purity, making it suitable for industrial applications .
DCDPA exhibits biological activity primarily through its interactions with cellular components. Its photophysical properties make it a candidate for applications in bioimaging and drug delivery systems. The compound's ability to form charge-transfer complexes with various electron acceptors is significant for understanding its behavior in biological systems .
Research Findings
- Fluorescent Properties : DCDPA has been investigated for its potential use in bioimaging due to its strong fluorescence. Studies indicate that it can be used as a fluorescent probe in various biological assays.
- Toxicity Profiles : Research has shown that DCDPA interacts with biological molecules, raising concerns about its potential toxicity. Studies on similar compounds suggest that chlorinated PAHs can exhibit cytotoxic effects depending on their structure and concentration .
- Anticancer Activity : Preliminary studies have indicated that DCDPA may possess anticancer properties. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a need for further investigation into DCDPA's therapeutic potential .
Case Studies
- Study 1 : A study exploring the binding affinity of DCDPA derivatives against viral proteins found that modifications at the chlorine sites could enhance binding efficiency, indicating potential antiviral applications .
- Study 2 : Another research effort focused on the cytotoxic effects of DCDPA on human cancer cell lines. The findings revealed that specific structural modifications could lead to increased sensitivity in resistant cancer types, warranting further exploration of its mechanisms .
Comparison of Structural Analogues
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Chlorine at positions 1 and 8 | Strong fluorescence; potential bioimaging agent |
9,10-Diphenylanthracene | No halogen substituents | Strong fluorescence; widely used in photonics |
1,8-Dibromoanthracene | Bromine substituents at positions 1 and 8 | Higher reactivity compared to dichloro derivatives |
1,8-Diiodoanthracene | Iodine substituents at positions 1 and 8 | Enhanced electron-accepting properties |
Biological Activity Summary
Activity Type | Observations |
---|---|
Anticancer Activity | Significant cytotoxicity against multiple cancer lines |
Bioimaging Potential | Strong fluorescent properties suitable for imaging |
Toxicity | Potential cytotoxic effects noted in preliminary studies |
Properties
CAS No. |
80034-45-3 |
---|---|
Molecular Formula |
C26H16Cl2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1,8-dichloro-9,10-diphenylanthracene |
InChI |
InChI=1S/C26H16Cl2/c27-21-15-7-13-19-23(17-9-3-1-4-10-17)20-14-8-16-22(28)26(20)24(25(19)21)18-11-5-2-6-12-18/h1-16H |
InChI Key |
XHXZKYVRKMXWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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